molecular formula C7H9NO3 B065560 Ethyl 6H-1,2-oxazine-3-carboxylate CAS No. 185223-40-9

Ethyl 6H-1,2-oxazine-3-carboxylate

Cat. No. B065560
M. Wt: 155.15 g/mol
InChI Key: VEDAJFIVJOLMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6H-1,2-oxazine-3-carboxylate, also known as ethyl isoxazoline-3-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Ethyl 6H-1,2-oxazine-3-carboxylate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions have been extensively studied.

Mechanism Of Action

The mechanism of action of Ethyl 6H-1,2-oxazine-3-carboxylate 6H-1,2-oxazine-3-carboxylate is not well understood. However, studies have suggested that it may act as a DNA intercalator, inhibiting DNA replication and transcription. It may also interact with enzymes involved in various metabolic pathways, leading to the inhibition of their activity.

Biochemical And Physiological Effects

Studies have shown that Ethyl 6H-1,2-oxazine-3-carboxylate 6H-1,2-oxazine-3-carboxylate has various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of enzyme activity. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Ethyl 6H-1,2-oxazine-3-carboxylate has several advantages for laboratory experiments, including its high yield synthesis, stability, and low cost. However, it also has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.

Future Directions

The future directions for the research on Ethyl 6H-1,2-oxazine-3-carboxylate 6H-1,2-oxazine-3-carboxylate are numerous. Some of the potential areas of research include the development of new drug candidates for various diseases, the optimization of its synthesis method, and the investigation of its potential as a pesticide and herbicide. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

Ethyl 6H-1,2-oxazine-3-carboxylate can be synthesized using various methods, including the reaction of Ethyl 6H-1,2-oxazine-3-carboxylate 2-bromoacetate with hydroxylamine hydrochloride, followed by the reaction with sodium ethoxide. Another method involves the reaction of Ethyl 6H-1,2-oxazine-3-carboxylate 2-chloroacetate with hydroxylamine hydrochloride, followed by the reaction with sodium ethoxide. Both methods yield Ethyl 6H-1,2-oxazine-3-carboxylate 6H-1,2-oxazine-3-carboxylate as a white solid with a high yield.

Scientific Research Applications

Ethyl 6H-1,2-oxazine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, Ethyl 6H-1,2-oxazine-3-carboxylate 6H-1,2-oxazine-3-carboxylate has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. In agrochemistry, Ethyl 6H-1,2-oxazine-3-carboxylate 6H-1,2-oxazine-3-carboxylate has been studied for its potential as a pesticide and herbicide. In material science, Ethyl 6H-1,2-oxazine-3-carboxylate 6H-1,2-oxazine-3-carboxylate has been studied for its potential as a building block for various materials.

properties

CAS RN

185223-40-9

Product Name

Ethyl 6H-1,2-oxazine-3-carboxylate

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 6H-oxazine-3-carboxylate

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)6-4-3-5-11-8-6/h3-4H,2,5H2,1H3

InChI Key

VEDAJFIVJOLMQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOCC=C1

Canonical SMILES

CCOC(=O)C1=NOCC=C1

synonyms

6H-1,2-Oxazine-3-carboxylicacid,ethylester(9CI)

Origin of Product

United States

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